N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine
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Overview
Description
N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine is a compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole ring system is known for its biological activity and is found in various bioactive molecules, including neurotransmitters and plant hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The glycine moiety can then be introduced through an amide bond formation using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the C2 and C3 positions of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine involves its interaction with specific molecular targets. The indole moiety can bind to various biological receptors and enzymes, modulating their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
Uniqueness
N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine is unique due to its specific combination of an indole ring with a glycine moiety, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[(1-methylindole-6-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H12N2O3/c1-14-5-4-8-2-3-9(6-10(8)14)12(17)13-7-11(15)16/h2-6H,7H2,1H3,(H,13,17)(H,15,16) |
InChI Key |
SMMUOQWIKITOGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
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